1-cyclopentyl-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-cyclopentyl-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyclopentyl group, a methoxybenzyl group, and a pyrrolidine ring, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopentyl Group: This step often involves a nucleophilic substitution reaction where a cyclopentyl halide reacts with the pyrrolidine ring.
Attachment of the Methoxybenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxybenzyl group is introduced to the pyrrolidine ring.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-cyclopentyl-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
1-cyclopentyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: This compound has a similar structure but with a pyrazole ring instead of a pyrrolidine ring.
4-cyclopentyl-2-(3-methoxybenzyl)morpholine: This compound features a morpholine ring and a similar methoxybenzyl group.
Properties
IUPAC Name |
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-8-6-13(7-9-16)11-19-18(22)14-10-17(21)20(12-14)15-4-2-3-5-15/h6-9,14-15H,2-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPTPXDVIJTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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